4-(10,11-Dihydrodibenzo(b,f)thiepin-10-yl)-N-(phenylmethylene)-1-piperazinamine
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Overview
Description
4-(10,11-Dihydrodibenzo(b,f)thiepin-10-yl)-N-(phenylmethylene)-1-piperazinamine is a complex organic compound that belongs to the class of dibenzothiepin derivatives. These compounds are known for their diverse pharmacological activities, including potential neurotropic and psychotropic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(10,11-Dihydrodibenzo(b,f)thiepin-10-yl)-N-(phenylmethylene)-1-piperazinamine typically involves the reaction of 10,11-dihydrodibenzo(b,f)thiepin with phenylmethylene piperazine under controlled conditions. The reaction is often catalyzed by specific reagents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and safety. The process may include multiple purification steps, such as recrystallization and chromatography, to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-(10,11-Dihydrodibenzo(b,f)thiepin-10-yl)-N-(phenylmethylene)-1-piperazinamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where the piperazine ring can be modified.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines .
Scientific Research Applications
4-(10,11-Dihydrodibenzo(b,f)thiepin-10-yl)-N-(phenylmethylene)-1-piperazinamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential neurotropic and psychotropic effects.
Medicine: Investigated for its potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(10,11-Dihydrodibenzo(b,f)thiepin-10-yl)-N-(phenylmethylene)-1-piperazinamine involves its interaction with specific molecular targets in the brain. It is believed to modulate neurotransmitter activity, particularly serotonin and dopamine, which are crucial for mood regulation. The compound may also interact with various receptors, including serotonin and dopamine receptors, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(7-Chloro-8-fluoro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazineethanol
- 1-(2-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-phenoxyethyl)-2Z-2-butenedioate
Uniqueness
Compared to similar compounds, 4-(10,11-Dihydrodibenzo(b,f)thiepin-10-yl)-N-(phenylmethylene)-1-piperazinamine stands out due to its unique molecular structure, which allows for specific interactions with neurotransmitter systems. This uniqueness makes it a valuable compound for research into neurotropic and psychotropic agents .
Properties
CAS No. |
86758-88-5 |
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Molecular Formula |
C25H25N3S |
Molecular Weight |
399.6 g/mol |
IUPAC Name |
(E)-N-[4-(5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]-1-phenylmethanimine |
InChI |
InChI=1S/C25H25N3S/c1-2-8-20(9-3-1)19-26-28-16-14-27(15-17-28)23-18-21-10-4-6-12-24(21)29-25-13-7-5-11-22(23)25/h1-13,19,23H,14-18H2/b26-19+ |
InChI Key |
IVTJOPNEOHBRFF-LGUFXXKBSA-N |
Isomeric SMILES |
C1CN(CCN1C2CC3=CC=CC=C3SC4=CC=CC=C24)/N=C/C5=CC=CC=C5 |
Canonical SMILES |
C1CN(CCN1C2CC3=CC=CC=C3SC4=CC=CC=C24)N=CC5=CC=CC=C5 |
Origin of Product |
United States |
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